Cas no 1805229-14-4 (Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate)

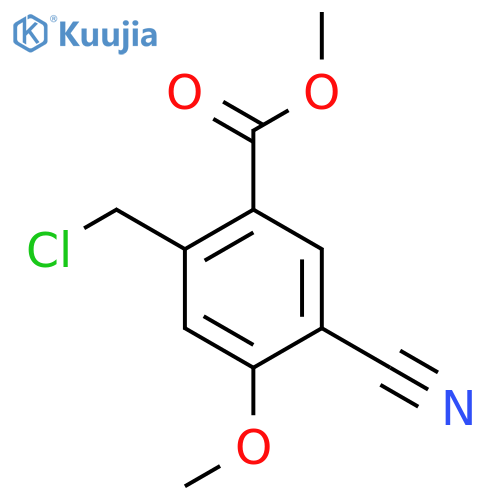

1805229-14-4 structure

商品名:Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate

CAS番号:1805229-14-4

MF:C11H10ClNO3

メガワット:239.655002117157

CID:4953638

Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate

-

- インチ: 1S/C11H10ClNO3/c1-15-10-4-7(5-12)9(11(14)16-2)3-8(10)6-13/h3-4H,5H2,1-2H3

- InChIKey: ATQDHMWOUKCWGI-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C(C#N)=CC=1C(=O)OC)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 299

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 59.3

Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015010501-250mg |

Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate |

1805229-14-4 | 97% | 250mg |

480.00 USD | 2021-06-21 | |

| Alichem | A015010501-1g |

Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate |

1805229-14-4 | 97% | 1g |

1,460.20 USD | 2021-06-21 | |

| Alichem | A015010501-500mg |

Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate |

1805229-14-4 | 97% | 500mg |

831.30 USD | 2021-06-21 |

Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1805229-14-4 (Methyl 2-chloromethyl-5-cyano-4-methoxybenzoate) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量